N,N'-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea
Description
N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
CAS No. |
62540-42-5 |
|---|---|
Molecular Formula |
C17H14N4S3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,3-bis(5-methyl-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C17H14N4S3/c1-9-3-5-13-11(7-9)18-16(23-13)20-15(22)21-17-19-12-8-10(2)4-6-14(12)24-17/h3-8H,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
VJVFWGMZCGKUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=S)NC3=NC4=C(S3)C=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 5-methyl-1,3-benzothiazol-2-amine with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-benzothiazol-2-amine: A precursor in the synthesis of N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea.
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar chemical properties and applications.
Benzothiazole-2-thiol: Known for its use in the vulcanization of rubber and as a corrosion inhibitor.
Uniqueness
N,N’-Bis[(5-methyl-1,3-benzothiazol-2-yl)]thiourea stands out due to its unique combination of two benzothiazole rings linked by a thiourea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
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